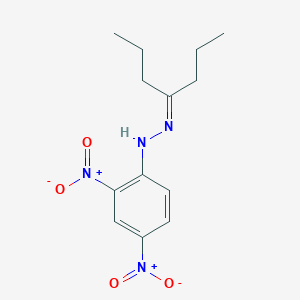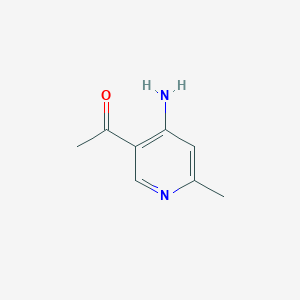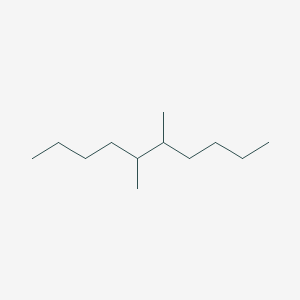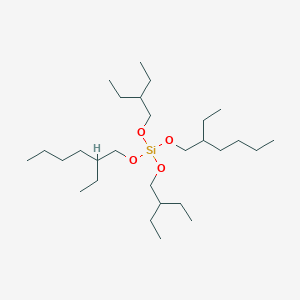
4-Heptanone, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, (2,4-dinitrophenyl)hydrazone, also known as DNPH-heptanone, is a chemical compound that has been widely used in scientific research. It is a derivative of 2,4-dinitrophenylhydrazine and heptanone, and is commonly used as a reagent in analytical chemistry for the identification and quantification of carbonyl compounds.
Mécanisme D'action
The mechanism of action of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow-orange precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a Schiff base between the carbonyl group and the hydrazine group of the compound. The resulting compound is stable and can be easily quantified using UV-Vis spectroscopy.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of 4-Heptanone, (2,4-dinitrophenyl)hydrazone. The compound is not known to have any toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Heptanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its high specificity for carbonyl compounds. The compound is highly sensitive and can detect carbonyl compounds at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 4-Heptanone, (2,4-dinitrophenyl)hydrazone in scientific research. One possible direction is the development of new methods for the analysis of carbonyl compounds using this compound. Another possible direction is the use of this compound in the analysis of carbonyl compounds in biological samples, such as blood and urine. Additionally, the compound could be used in the analysis of carbonyl compounds in industrial and environmental samples.
Méthodes De Synthèse
The synthesis of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with heptanone in the presence of an acid catalyst. The reaction takes place at room temperature and can be completed within a few hours. The resulting compound is a yellow crystalline solid that is sparingly soluble in water.
Applications De Recherche Scientifique
4-Heptanone, (2,4-dinitrophenyl)hydrazone has been widely used in scientific research for the identification and quantification of carbonyl compounds. It is commonly used in analytical chemistry for the analysis of aldehydes and ketones in various samples, including environmental samples, food samples, and biological samples. The compound is also used in the analysis of carbonyl compounds in cigarette smoke.
Propriétés
Numéro CAS |
1655-41-0 |
|---|---|
Nom du produit |
4-Heptanone, (2,4-dinitrophenyl)hydrazone |
Formule moléculaire |
C13H18N4O4 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-(heptan-4-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
PUGYZTOHWZGYEY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
SMILES canonique |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
Autres numéros CAS |
1655-41-0 |
Synonymes |
4-Heptanone 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)







